molecular formula C3H2F3NO B156702 1,1,1-Trifluoro-2-isocyanatoethane CAS No. 371-92-6

1,1,1-Trifluoro-2-isocyanatoethane

Cat. No.: B156702
CAS No.: 371-92-6
M. Wt: 125.05 g/mol
InChI Key: YQOWUQLKOIACGC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-isocyanatoethane: is an organic compound with the molecular formula C3H2F3NO . It is characterized by the presence of a trifluoromethyl group and an isocyanate group attached to an ethane backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-isocyanatoethane can be synthesized through the reaction of 2,2,2-trifluoroethylamine with phosgene . The reaction typically occurs under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of temperature and pressure. The process often includes purification steps to remove any impurities and ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-isocyanatoethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield urea derivatives, while reaction with alcohols can produce carbamates .

Scientific Research Applications

1,1,1-Trifluoro-2-isocyanatoethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl isocyanate
  • 1,1,1-Trifluoro-2-iodoethane
  • 1,1,1-Trifluoro-2-bromoethane

Comparison: 1,1,1-Trifluoro-2-isocyanatoethane is unique due to the presence of both the trifluoromethyl and isocyanate groups. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 2,2,2-trifluoroethyl isocyanate lacks the ethane backbone, which affects its reactivity and applications .

Properties

IUPAC Name

1,1,1-trifluoro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWUQLKOIACGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443303
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-92-6
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-isocyanatoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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